molecular formula C13H13FN2O2S B1374076 5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide CAS No. 1409737-58-1

5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B1374076
CAS No.: 1409737-58-1
M. Wt: 280.32 g/mol
InChI Key: JNFHRXPHWOMUCF-UHFFFAOYSA-N
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Description

5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H13FN2O2S. It is known for its unique structural properties, which include an amino group, a fluoro substituent, a methyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The fluoro substituent may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • 5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide
  • 5-amino-2-fluoro-4-methylbenzenesulfonamide

Comparison:

Properties

IUPAC Name

5-amino-2-fluoro-4-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-9-7-11(14)13(8-12(9)15)19(17,18)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFHRXPHWOMUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)NC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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